molecular formula C7H3Br2NOS B13103770 5,6-Dibromobenzo[d]thiazol-2(3H)-one

5,6-Dibromobenzo[d]thiazol-2(3H)-one

Cat. No.: B13103770
M. Wt: 308.98 g/mol
InChI Key: WAJQODOUIDFDNU-UHFFFAOYSA-N
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Description

5,6-Dibromobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are often used in medicinal chemistry due to their potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromobenzo[d]thiazol-2(3H)-one typically involves the bromination of benzo[d]thiazol-2(3H)-one. One common method includes the reaction of benzo[d]thiazol-2(3H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromobenzo[d]thiazol-2(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include debrominated benzothiazoles.

Scientific Research Applications

5,6-Dibromobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5,6-Dibromobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichlorobenzo[d]thiazol-2(3H)-one
  • 5,6-Difluorobenzo[d]thiazol-2(3H)-one
  • 5,6-Diiodobenzo[d]thiazol-2(3H)-one

Uniqueness

5,6-Dibromobenzo[d]thiazol-2(3H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can lead to different interactions with biological targets and reagents. This makes this compound a valuable compound for various research applications.

Properties

Molecular Formula

C7H3Br2NOS

Molecular Weight

308.98 g/mol

IUPAC Name

5,6-dibromo-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H3Br2NOS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)

InChI Key

WAJQODOUIDFDNU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)SC(=O)N2

Origin of Product

United States

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